6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
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Overview
Description
“6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine” is a chemical compound. It is also known as LY 456236 hydrochloride and MPMQ hydrochloride . It is a selective mGlu1 antagonist .
Molecular Structure Analysis
The molecular formula of “6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine” is C16H15N3O2 . The InChI string isInChI=1S/C16H15N3O2/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16/h3-10H,1-2H3,(H,17,18,19)
. Physical And Chemical Properties Analysis
The melting point of “6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine” is 191-197 °C . The predicted boiling point is 435.7±35.0 °C and the predicted density is 1.194±0.06 g/cm3 . It is soluble in chloroform .Scientific Research Applications
Pharmacological Research
Benzothiazole derivatives, including 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine, are known for their potent pharmacological activities. They serve as a unique and versatile moiety for experimental drug design due to their significant pharmacological activities . These compounds are explored in the development of new anti-tumor drugs that may possess both anti-inflammatory and anticancer properties .
Biological Activity Studies
The benzothiazole ring system is found in various natural compounds and is recognized for its high biological activity. This makes it a valuable framework for studying a broad spectrum of biological effects, including antiproliferative activity against cancer cell lines .
Agrochemical Research
Benzothiazole derivatives are systematically reviewed for their application in the discovery of new agrochemicals. They have been studied for antibacterial, fungicidal, antiviral agents, as well as herbicidal and insecticidal activities .
Antibacterial Potential
Research indicates that benzothiazole derivatives display antibacterial activity by inhibiting various bacterial enzymes and proteins, making them promising candidates for developing new antibacterial agents .
Material Science
Due to their fluorescence properties, benzothiazole compounds are used in material science as imaging reagents and fluorescence materials. They also find applications in electroluminescent devices .
Chemical Synthesis
These compounds are used as reactants for the preparation of biologically and pharmacologically active molecules, demonstrating their importance in synthetic chemistry .
Mechanism of Action
properties
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-18-11-5-3-10(4-6-11)16-15-17-13-8-7-12(19-2)9-14(13)20-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGXTXFBDCMMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine |
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